2-Fluoro-3-methylbenzylamine

Overview

Description

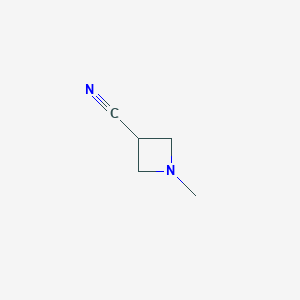

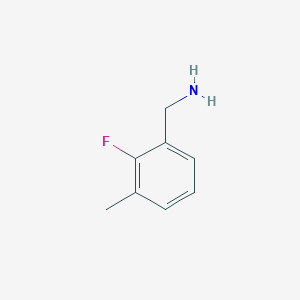

“2-Fluoro-3-methylbenzylamine”, also known as FMBA, is a chemical compound with the molecular formula C8H10FN . It is a colorless liquid with a distinctive odor and is primarily used as an intermediate in the synthesis of various organic compounds.

Synthesis Analysis

The main industrial route for the synthesis of similar amines involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitriles and reductive amination of benzaldehydes, both done over Raney nickel .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-methylbenzylamine” is represented by the InChI code 1S/C8H10FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 . The molecular weight of this compound is 139.17 .

Physical And Chemical Properties Analysis

“2-Fluoro-3-methylbenzylamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Pharmacology and Pharmacokinetics

The compound 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate (CERC‐301) demonstrates high-binding affinity specific to GluN2B with no off-target activity, indicating its potential in clinical trials for major depressive disorder (Garner et al., 2015).

Fluorocitrate Structural Studies

Structural studies of the complex of the diethyl ester of (+)-erythro-fluorocitrate with (−)-methylbenzylamine helped establish the absolute configuration of the (+)-erythro isomer of fluorocitrate, proving its non-inhibitory effect on the enzyme aconitase (Stallings et al., 1980).

Chemistry and Oxidation

N-Methylbenzylammonium fluorochromate(VI) (MBAFC) synthesized from N-methylbenzylamine and CrO3/HF shows selectivity in the oxidation of aryl alcohols to aldehydes and ketones under mild conditions (Kassaee et al., 2004).

Molecular Structure and Dynamics

2-Fluorobenzylamine's ring fluorination affects the structural and dynamical properties of the flexible model molecule, revealing the impact of ortho fluorination on tunneling splitting in molecular motion (Calabrese et al., 2013).

Organic-Inorganic Hybrid Materials

The compound [(FBMA)2PbBr4], synthesized from 3-fluoro-N-methylbenzylamine (FBMA) and PbBr2, exhibited reversible phase transitions and strong emission peaks under specific excitation wavelengths, highlighting its potential in material science (Hao et al., 2019).

Synthesis of Non-Phenolic Compounds

The use of reagents in fluoro acid medium, including N-methylbenzylamine derivatives, facilitated the non-phenolic oxidative coupling of lignan and alkaloid precursors, indicating applications in organic synthesis (Planchenault et al., 1993).

Asymmetric Synthesis

(R)-3-Fluoroalanine was asymmetrically synthesized from 3-fluoropyruvate and (S)-α-methylbenzylamine using ω-transaminase from Vibrio fluvialis JS17, demonstrating the potential of 2-fluoro-3-methylbenzylamine derivatives in enantioselective synthesis (Bea et al., 2011).

Palladium-Catalyzed Ortho-Selective C–H Fluorination

A method for o-fluorobenzylamines synthesis via palladium catalysis using N-fluorobenzenesulfonimide as a [F+] source, showcases the utility of 2-fluoro-3-methylbenzylamine derivatives in synthetic chemistry (Chen et al., 2015).

Fluorescent Probes for DNA-Binding Proteins

Viscosity-sensitive fluorophores based on aminobenzylidene-cyanoacetamide moiety, tethered to 2'-deoxycytidine triphosphate, were incorporated into DNA by polymerases, indicating the potential of 2-fluoro-3-methylbenzylamine derivatives in biochemical research and diagnostics (Dziuba et al., 2015).

Anticancer Activity

Novel synthetic makaluvamine analogues, including derivatives of 2-fluoro-3-methylbenzylamine, showed significant in vitro and in vivo anticancer activity, highlighting their potential as therapeutic agents for cancer treatment (Wang et al., 2009).

Liver Metabolism of Halogenated Anilines

Studies on rat liver microsomal metabolism of 2-fluoro-4-methylaniline, a related compound, revealed insights into metabolic pathways and potential toxicological implications (Boeren et al., 1992).

Safety and Hazards

“2-Fluoro-3-methylbenzylamine” is classified as a dangerous substance. It has been assigned the GHS05 pictogram, with the signal word "Danger" . The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name |

(2-fluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMINSMPNANRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717119 | |

| Record name | 1-(2-Fluoro-3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93071-80-8 | |

| Record name | 1-(2-Fluoro-3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

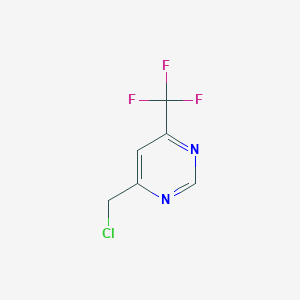

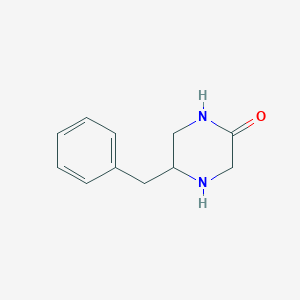

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

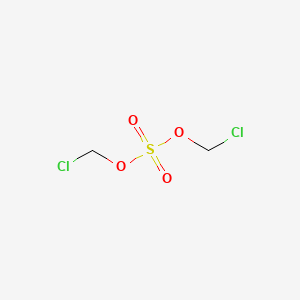

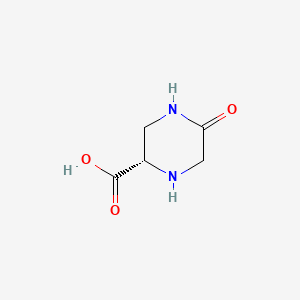

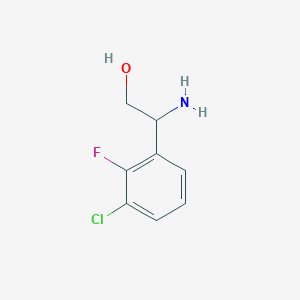

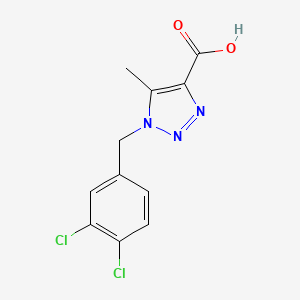

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazol-6-ylmethanamine](/img/structure/B1506020.png)

![Pyridine, 5-bromo-2-[(phenylmethyl)thio]-](/img/structure/B1506038.png)

![Methyl 6-amino-2,3-dihydroimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1506050.png)

![2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B1506055.png)

![6-Chlorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B1506056.png)